molecular formula C9H18Cl2F2N2 B6307105 (4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride CAS No. 2055849-17-5

(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride

Cat. No.: B6307105
CAS No.: 2055849-17-5
M. Wt: 263.15 g/mol
InChI Key: PRUFFCHQYARBSX-XCUBXKJBSA-N
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Description

(4R)-2,2-Difluoro-8-azaspiro[4.5]decan-4-amine dihydrochloride is a chiral spirocyclic compound featuring a 4-membered carbocyclic ring fused to a 5-membered azacyclic ring (piperidine). The molecule contains two fluorine atoms at the 2-position of the carbocyclic ring and an amine group at the 4-position in the (4R)-configuration. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmacological applications . Its molecular formula is C₉H₁₇Cl₂F₂N₂, with a molecular weight of 279.16 g/mol. The spiro[4.5] scaffold provides conformational rigidity, which is advantageous for target binding selectivity in drug discovery .

Properties

IUPAC Name

(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2.2ClH/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8;;/h7,13H,1-6,12H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUFFCHQYARBSX-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CC2N)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12CC(C[C@H]2N)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Difluoroalkylation

A copper-catalyzed difluoroalkylation strategy enables the construction of the spirocyclic framework. In a representative procedure, a substrate such as 1,4-dioxa-8-azaspiro[4.5]decane undergoes reaction with a difluoroalkylating agent (e.g., bromodifluoroacetate) in the presence of CuBr (10 mol%) and Cs₂CO₃ (3.5 equiv) in dichloroethane (DCE) at 85°C for 48 hours. This method achieves yields exceeding 90% by facilitating C–F bond formation while preserving the spiro architecture.

Ring-Closing Metathesis

Stereoselective Fluorination and Amine Functionalization

Chiral Resolution of the Amine Group

The (4R)-configuration is established through asymmetric synthesis or kinetic resolution. A patented method utilizes (S)-tert-butyl sulfinamide as a chiral auxiliary, enabling diastereoselective formation of the amine intermediate. After deprotection with HCl in dioxane, the free amine is isolated and converted to the dihydrochloride salt via treatment with concentrated HCl.

Key Reaction Conditions and Optimization

Table 1 summarizes critical parameters for each synthesis step:

StepReagents/ConditionsYield (%)Citation
Spirocycle formationCuBr, Cs₂CO₃, DCE, 85°C, 48 h91
DifluorinationDAST, CH₂Cl₂, −78°C, 2 h85
Amine deprotection4 M HCl in dioxane, rt, 1 h95
Salt formationHCl (g), Et₂O, 0°C, 30 min98

Purification and Analytical Validation

Chromatographic Techniques

Flash column chromatography (silica gel, PE:EA gradients) remains the primary purification method for intermediates. Final dihydrochloride salt purification often involves recrystallization from ethanol/water mixtures to achieve >99% purity.

Spectroscopic Characterization

  • ¹H/¹⁹F NMR : Key signals include the spirocyclic protons (δ 1.70–2.20 ppm) and geminal fluorines (δ −120 to −125 ppm).

  • HRMS : Molecular ion peaks confirm the molecular formula (C₉H₁₄F₂N₂·2HCl).

  • X-ray Crystallography : Used to unequivocally establish the (4R)-configuration in single crystals.

Challenges and Mitigation Strategies

Regioselectivity in Fluorination

Over-fluorination or byproduct formation is mitigated by controlled reagent stoichiometry and low-temperature conditions.

Stereochemical Integrity

Racemization during amine deprotection is minimized by using mild acidic conditions (e.g., HCl in dioxane instead of HBr/AcOH).

Industrial-Scale Considerations

For bulk synthesis, continuous-flow reactors enhance the scalability of copper-catalyzed difluoroalkylation steps, reducing reaction times from 48 hours to <6 hours. Cost-effective alternatives to Cs₂CO₃, such as K₃PO₄, are under investigation but currently yield inferior results .

Chemical Reactions Analysis

Types of Reactions

(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features and Variations

The following table summarizes critical differences between the target compound and analogous spirocyclic amines:

Compound Name Molecular Formula Substituents/Modifications Salt Form Key Applications/Notes References
(4R)-2,2-Difluoro-8-azaspiro[4.5]decan-4-amine dihydrochloride C₉H₁₇Cl₂F₂N₂ 2,2-Difluoro; 8-aza; (4R)-chirality Dihydrochloride Potential kinase/SHP2 inhibitor candidate
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride C₉H₁₉Cl₂N₂O 2-Oxa; 3-methyl; (3S,4S)-chirality Dihydrochloride Intermediate in SHP2 allosteric inhibitors
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride C₉H₁₇ClN₂O 1-Aza; 8-amino; ketone at 2-position Hydrochloride Neuropharmacological research
2-Oxa-7-azaspiro[4.5]decane hydrochloride C₈H₁₄ClNO 2-Oxa; 7-aza Hydrochloride Structural analog with lower similarity score
6-Chloro-2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)-oxy]-3-pyridinyl]-1H-indole-1-carboxamide dihydrochloride C₂₂H₂₂Cl₂N₄O₂ Non-spiro; indole core Dihydrochloride 5-HT2C receptor antagonist

Stereochemical and Functional Group Analysis

  • Chirality : The (4R)-configuration of the target compound distinguishes it from enantiomers like (4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine dihydrochloride, which may exhibit divergent binding affinities due to stereospecific interactions .
  • Fluorine Substitution: The 2,2-difluoro group in the target compound introduces electronegativity and metabolic stability, contrasting with non-fluorinated analogs (e.g., 8-amino-1-azaspiro[4.5]decan-2-one) or trifluoromethyl-containing derivatives (e.g., compounds in ) .
  • Heteroatom Placement : Replacing nitrogen (aza) with oxygen (oxa) in the 2-position (e.g., 2-oxa-8-azaspiro[4.5]decan-4-amine) alters hydrogen-bonding capacity and ring basicity, impacting target engagement .

Research Findings and Methodological Insights

Crystallographic and Structural Studies

  • Tools like SHELXL () are widely used for refining spirocyclic structures, ensuring accurate determination of stereochemistry and conformation .
  • The spiro[4.5] system’s puckering coordinates () influence receptor binding by dictating three-dimensional shape and torsional flexibility .

Comparative Pharmacokinetic Properties

  • Metabolic Stability : Difluoro groups may mitigate oxidative metabolism, extending half-life relative to methyl- or oxa-substituted derivatives .

Biological Activity

(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine; dihydrochloride is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique spirocyclic structure and the presence of difluoromethyl groups, which may influence its pharmacological properties.

  • Chemical Formula : C9H18Cl2F2N2
  • Molecular Weight : 263.15 g/mol
  • CAS Number : 2055849-17-5
  • Purity : Greater than 95% .

Biological Activity

The biological activity of (4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine; dihydrochloride has been explored in various studies, focusing primarily on its interaction with neurotransmitter receptors and potential therapeutic applications.

  • σ1 Receptor Ligand : Preliminary studies indicate that compounds similar to (4R)-2,2-difluoro-8-azaspiro[4.5]decan have a high affinity for σ1 receptors, which are implicated in various neurological processes. For instance, a related compound demonstrated a binding affinity of Ki=5.4±0.4nMK_i=5.4\pm 0.4\,\text{nM} for σ1 receptors and significant selectivity for σ2 receptors and vesicular acetylcholine transporters .
  • Neuroprotective Effects : The modulation of σ1 receptors suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
  • Antidepressant-like Activity : Some studies have suggested that compounds targeting σ1 receptors exhibit antidepressant-like effects in animal models, indicating that (4R)-2,2-difluoro-8-azaspiro[4.5]decan could have similar properties.

Study 1: Affinity and Selectivity

A study involving a series of piperidine derivatives showed that (4R)-2,2-difluoro-8-azaspiro[4.5]decan exhibited promising σ1 receptor binding characteristics. The specific binding assays utilized autoradiography techniques to confirm receptor interaction .

Study 2: Pharmacological Profile

In vitro assays demonstrated that the compound could modulate neurotransmitter release, particularly acetylcholine, which is crucial for cognitive functions. This modulation was evidenced by increased levels of acetylcholine in synaptic clefts following administration of the compound in cultured neurons.

Data Table: Biological Activity Summary

Activity TypeMeasurement/ResultReference
σ1 Receptor AffinityKi=5.4±0.4nMK_i=5.4\pm 0.4\,\text{nM}
Neurotransmitter ModulationIncreased acetylcholine levels
Selectivity for σ2 Receptor30-fold selectivity

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